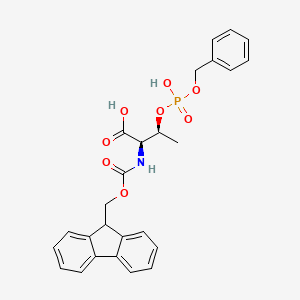

Fmoc-D-Thr(Po(Obzl)Oh)-OH

Description

Biological Significance of Protein Phosphorylation in Cellular Regulation and Signaling Pathways

Protein phosphorylation is a reversible post-translational modification where a phosphate (B84403) group is covalently attached to an amino acid residue, most commonly serine, threonine, or tyrosine. wikipedia.org This process is catalyzed by enzymes known as protein kinases, while the reverse reaction, dephosphorylation, is mediated by protein phosphatases. wikipedia.orgnih.gov The addition of a highly negatively charged phosphate group can induce significant conformational changes in a protein, thereby altering its activity, stability, subcellular localization, and interactions with other proteins. nih.govthermofisher.com

This dynamic "on-off" switch is a fundamental mechanism for regulating a vast array of cellular processes. nih.govcusabio.com Virtually all major signaling pathways, which control cell growth, differentiation, metabolism, apoptosis, and immune responses, are governed by cascades of phosphorylation events. thermofisher.comnih.gov For instance, receptor tyrosine kinases, upon binding to growth factors, initiate signaling cascades that heavily rely on the phosphorylation of downstream protein targets. cusabio.com The dysregulation of protein phosphorylation is a hallmark of numerous diseases, including cancer, making kinases and phosphatases major targets for therapeutic intervention. nih.gov

Strategic Importance of Synthetic Phosphopeptides in Biochemical Research and Functional Characterization

The chemical synthesis of phosphopeptides, which are short chains of amino acids containing one or more phosphorylated residues, has become an indispensable tool for biochemical and biomedical research. These synthetic molecules serve as invaluable probes to unravel the complexities of phosphorylation-dependent cellular events.

One of the primary applications of synthetic phosphopeptides is in the study of protein kinase and phosphatase activity and specificity. portlandpress.comoup.com By creating peptide sequences that mimic the phosphorylation sites of natural protein substrates, researchers can perform kinetic assays to characterize the enzymatic activity of specific kinases and phosphatases. portlandpress.comoup.com Furthermore, these synthetic phosphopeptides can be used to identify novel substrates for these enzymes and to screen for potential inhibitors. portlandpress.com

Synthetic phosphopeptides are also crucial for investigating phosphorylation-dependent protein-protein interactions. regionh.dk Many cellular signaling pathways are mediated by specialized domains that recognize and bind to phosphorylated motifs on other proteins. thermofisher.com By synthesizing phosphopeptides corresponding to these binding sites, researchers can perform pull-down assays and other binding studies to identify and characterize these interaction partners. regionh.dk This has been instrumental in mapping the intricate networks of signaling pathways. Additionally, synthetic phosphopeptides have been used to generate specific antibodies that can recognize and distinguish between the phosphorylated and unphosphorylated forms of a protein, enabling the study of phosphorylation dynamics within the cell. nih.gov The synthesis of peptides with multiple phosphorylation sites is a significant, yet crucial, challenge in this field. rsc.org

Evolution and Principles of Fmoc Solid-Phase Peptide Synthesis (SPPS) for Modified Biomolecules

Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique developed by Bruce Merrifield, has transformed the landscape of peptide chemistry. creative-peptides.comoup.com In SPPS, the peptide chain is assembled step-by-step while the C-terminal amino acid is anchored to an insoluble polymer support. oup.com This approach simplifies the purification process, as excess reagents and byproducts can be easily washed away after each coupling step. creative-peptides.com

The development of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group for the α-amino group of amino acids offered a milder and more versatile alternative to the original acid-labile Boc (tert-butyloxycarbonyl) strategy. nih.gov Fmoc-based SPPS has become the method of choice for the synthesis of complex and modified peptides, including phosphopeptides. nih.gov The key advantage of the Fmoc strategy is its orthogonality; the Fmoc group can be removed under mild basic conditions (typically with piperidine), which are compatible with a wide range of acid-sensitive side-chain protecting groups and post-translational modifications. nih.gov

The synthesis of phosphopeptides using Fmoc-SPPS relies on the use of pre-phosphorylated amino acid building blocks. merckmillipore.com For phosphothreonine, a commonly used building block is Fmoc-D-Thr(PO(OBzl)OH)-OH. In this molecule, the α-amino group is protected by the Fmoc group, and one of the hydroxyl groups of the phosphate moiety is protected by a benzyl (B1604629) (Bzl) group. This partial protection is crucial, as a fully protected phosphate triester can be susceptible to side reactions under the basic conditions used for Fmoc deprotection. merckmillipore.com The benzyl group is stable to these conditions but can be readily removed during the final cleavage of the peptide from the resin support using strong acid. merckmillipore.comsigmaaldrich.com This strategy allows for the efficient and site-specific incorporation of phosphothreonine into a growing peptide chain. sigmaaldrich.com The use of such specialized building blocks has been instrumental in advancing our ability to synthesize and study phosphopeptides with diverse sequences and phosphorylation patterns. rsc.org

| Compound Name |

| This compound |

| N-α-Fmoc-O-benzyl-D-phosphothreonine |

| Fmoc-Ser(PO(OBzl)OH)-OH |

| Fmoc-Tyr(PO(OBzl)OH)-OH |

| Fmoc-Tyr(PO3H2)-OH |

| Fmoc-Tyr(PO(NMe2)2)-OH |

| Fmoc-Phe(CF2PO3H2)-OH |

| PyBOP |

| TBTU |

| HBTU |

| HATU |

| DIPEA |

| Piperidine (B6355638) |

| Boc |

| Bzl |

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₂₆H₂₆NO₈P | sigmaaldrich.comadvancedchemtech.comsigmaaldrich.com |

| Molecular Weight | 511.46 g/mol | sigmaaldrich.comadvancedchemtech.comsigmaaldrich.com |

| CAS Number | 937171-63-6 | sigmaaldrich.comadvancedchemtech.comfluorochem.co.uk |

| Appearance | White to off-white powder | sigmaaldrich.com |

| Synonym | N-α-Fmoc-O-benzyl-D-phosphothreonine | sigmaaldrich.comadvancedchemtech.com |

| Primary Application | Fmoc Solid-Phase Peptide Synthesis | sigmaaldrich.comsigmaaldrich.com |

| Solubility | Soluble in DMF | sigmaaldrich.com |

| Storage Temperature | 15-25°C | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[hydroxy(phenylmethoxy)phosphoryl]oxybutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26NO8P/c1-17(35-36(31,32)34-15-18-9-3-2-4-10-18)24(25(28)29)27-26(30)33-16-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,17,23-24H,15-16H2,1H3,(H,27,30)(H,28,29)(H,31,32)/t17-,24+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOFDVXHILSPFNS-BXKMTCNYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OP(=O)(O)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OP(=O)(O)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26NO8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90938646 | |

| Record name | O-[(Benzyloxy)(hydroxy)phosphoryl]-N-{[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90938646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

511.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175291-56-2 | |

| Record name | O-[(Benzyloxy)(hydroxy)phosphoryl]-N-{[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90938646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Fmoc D Thr Po Obzl Oh Oh As a Cornerstone Building Block for Phosphothreonine Incorporation

Design and Orthogonal Protection Strategy of the Fmoc-D-Threonine Derivative

The efficacy of Fmoc-D-Thr(Po(Obzl)Oh)-OH in phosphopeptide synthesis is a direct result of its carefully designed trifunctional nature, where the α-amino, side-chain phosphate (B84403), and carboxylic acid functionalities are selectively protected. This orthogonal protection scheme allows for the sequential deprotection and reaction of these groups without interfering with one another, a cornerstone of modern peptide chemistry. altabioscience.combiosynth.com

Role of the Nα-Fmoc Group in Iterative Peptide Elongation for Sequential Coupling

The Nα-9-fluorenylmethoxycarbonyl (Fmoc) group is a temporary protecting group essential for the iterative elongation of the peptide chain. altabioscience.com Its primary role is to prevent the α-amino group from participating in unwanted side reactions during the activation and coupling of the carboxylic acid of the incoming amino acid. altabioscience.combiosynth.com The Fmoc group is stable under the acidic conditions used for final cleavage from the resin but is readily removed by a mild base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). altabioscience.comnih.govspringernature.com This base-lability is the hallmark of the Fmoc/tBu strategy, providing true orthogonality with the acid-labile side-chain protecting groups. altabioscience.comub.edu The removal of the Fmoc group liberates the α-amino group of the resin-bound amino acid, making it available for the next coupling cycle in the sequence. nih.gov

| Protecting Group | Function | Deprotection Condition | Stability |

| Nα-Fmoc | Temporary protection of the α-amino group | Mild base (e.g., 20% piperidine in DMF) | Acid-stable |

| O-Benzyl | Semi-permanent protection of the phosphate group | Strong acid (e.g., TFA) or hydrogenolysis | Base-stable |

| C-terminal Resin Linker | Solid support and C-terminal protection | Strong acid (e.g., TFA) | Base-stable |

Critical Functionality of the O-Benzyl Phosphate Monoester in Threonine Side Chain Protection for Phosphorylation Site Integrity

The O-benzyl phosphate monoester serves as a semi-permanent protecting group for the phosphate moiety on the threonine side chain. researchgate.netpeptide.com This protection is critical for maintaining the integrity of the phosphorylation site throughout the synthesis. Unlike fully unprotected phosphate groups, which can lead to coupling difficulties and side reactions, the benzyl (B1604629) group masks one of the acidic protons of the phosphate. peptide.comsigmaaldrich.comsigmaaldrich-jp.commerckmillipore.com This mono-protection strategy is particularly important for phosphoserine and phosphothreonine derivatives, as fully protected phosphate triesters are susceptible to β-elimination under the basic conditions of Fmoc deprotection. merckmillipore.comrsc.org The benzyl group is stable to the mild basic conditions used for Fmoc removal but can be cleaved under the strong acidic conditions of the final peptide cleavage from the resin, typically with trifluoroacetic acid (TFA). peptide.comnih.gov

Stereochemical Purity and D-Threonine Configuration in Designed Peptides and its Implications

The use of the D-enantiomer of threonine, as indicated by the "D" in the compound's name, allows for the synthesis of peptides with non-natural configurations. D-amino acids are found in some naturally occurring peptides and are often incorporated into synthetic peptides to increase their proteolytic stability or to modulate their biological activity. The stereochemical purity of this compound is crucial, as any contamination with the L-enantiomer would lead to the formation of diastereomeric peptides, which are often difficult to separate and can have different biological properties. The Fmoc group itself helps to suppress racemization during the activation and coupling steps of peptide synthesis. nih.gov

Reactivity Profile and Stability Considerations during Fmoc SPPS

The successful incorporation of this compound into a peptide sequence requires careful consideration of its reactivity and stability under the conditions of Fmoc SPPS. The primary concerns are the stability of the O-benzyl phosphate group during the repeated base treatments for Fmoc removal and the potential for side reactions during the coupling step.

Stability of the O-Benzyl Phosphate Moiety to Piperidine-Mediated Fmoc Deprotection

A key advantage of the monobenzyl-protected phosphate is its stability to the piperidine solutions used for Fmoc deprotection. sigmaaldrich.com While fully protected phosphotriesters are prone to base-catalyzed β-elimination, the phosphodiester of this compound is significantly more resistant to this side reaction. rsc.orgresearchgate.net The acidic proton on the phosphate is thought to become deprotonated during the Fmoc removal step, which inhibits the β-elimination pathway. researchgate.net However, this deprotonation can lead to the formation of a piperidinium (B107235) salt with the phosphate group. peptide.comsigmaaldrich.comsigmaaldrich-jp.comrsc.org

| Condition | Effect on this compound | Reference |

| 20% Piperidine in DMF | Fmoc group is removed; O-benzyl phosphate is stable. | sigmaaldrich.comrsc.org |

| Strong Acid (e.g., 95% TFA) | O-benzyl group is removed (final cleavage). | peptide.comsigmaaldrich.com |

| Uronium-based coupling reagents (e.g., HBTU, HATU) | Effective for coupling. | nih.govsigmaaldrich.comsigmaaldrich-jp.commerckmillipore.com |

| Carbodiimide (B86325) coupling reagents (e.g., DIPCDI) | Less effective; may cause side reactions. | sigmaaldrich-jp.com |

Considerations for Minimizing Undesired Side Reactions during Amino Acid Coupling

Several factors must be considered to minimize side reactions when coupling this compound. The partially protected phosphate group can present challenges during the coupling reaction. sigmaaldrich-jp.commerckmillipore.com

Formation of Piperidinium Salts: As mentioned, the phosphate group can form salts with piperidine during Fmoc removal. This trapped piperidine can then react with the activated amino acid in the subsequent coupling step, leading to incomplete coupling. peptide.comsigmaaldrich.comsigmaaldrich-jp.comrsc.org This issue can be mitigated by increasing the excess of the coupling reagents or by performing a wash step with a tertiary amine to exchange the piperidine counterion. peptide.comsigmaaldrich.com

Choice of Coupling Reagent: The selection of the coupling reagent is critical. Uronium-based reagents like HBTU and HATU are generally more effective for coupling sterically hindered and problematic residues like this compound. nih.govsigmaaldrich.comsigmaaldrich-jp.commerckmillipore.com The use of carbodiimide reagents can be less efficient and may lead to side reactions involving the phosphate hydroxyl group. sigmaaldrich-jp.comrsc.org Increasing the excess of a non-nucleophilic base such as diisopropylethylamine (DIPEA) during coupling has also been shown to be beneficial. sigmaaldrich.comsigmaaldrich-jp.commerckmillipore.com

β-Elimination: While significantly reduced compared to phosphotriesters, β-elimination can still occur to a minor extent, particularly with prolonged exposure to basic conditions or at elevated temperatures. rsc.orgresearchgate.netnih.gov Careful control of reaction times and temperatures is therefore important.

By understanding and controlling these factors, this compound can be used effectively to synthesize complex D-phosphothreonine-containing peptides with high purity and yield.

Advanced Synthetic Methodologies and Strategic Integration of Fmoc D Thr Po Obzl Oh Oh

Synthetic Routes for the Preparation of O-Benzyl-Phosphorylated D-Threonine Derivatives (Upstream Synthesis)

The synthesis of Fmoc-D-Thr(PO(OBzl)OH)-OH is a multi-step process that demands precise control over phosphorylation chemistry and, critically, the stereochemistry of the starting D-threonine material.

Phosphorylation Chemistry and Precursor Synthesis

The preparation of mono-benzyl protected phosphothreonine derivatives typically involves the phosphorylation of a suitably protected D-threonine precursor. The process begins with N-α-Fmoc protected D-threonine, where the carboxylic acid is often protected as a benzyl (B1604629) or other suitable ester. The key step is the phosphorylation of the side-chain hydroxyl group.

Common phosphorylation strategies include the use of phosphorus(III)-based phosphoramidites or phosphorus(V)-based phosphoryl chlorides. rsc.org For instance, a protected D-threonine can be reacted with a phosphitylating agent like dibenzyl N,N-diethylphosphoramidite, followed by in situ oxidation to form the dibenzyl phosphate (B84403) triester. thieme-connect.de Subsequent selective debenzylation is required to yield the mono-benzyl phosphodiester. The final step involves the deprotection of the carboxylic acid to furnish the target compound, this compound. thieme-connect.de The monobenzyl ester derivative is favored in Fmoc-based SPPS as it provides a good balance between stability and ease of final deprotection. nih.gov The benzyl group is readily removed during the final trifluoroacetic acid (TFA)-mediated cleavage from the resin. peptide.com

Diastereoselective Control in D-Amino Acid Derivative Synthesis for Stereochemical Purity

Achieving high stereochemical purity is a significant challenge in the synthesis of D-threonine, an unnatural amino acid with two chiral centers (2R, 3S configuration). chemicalbook.comchemicalbook.com The presence of four possible stereoisomers necessitates stringent stereoselective control during synthesis to avoid contamination with diastereomers, such as D-allothreonine. chemicalbook.com

Industrial-scale stereoselective organic synthesis of D-threonine is often considered impracticable due to low yields and the co-production of stereochemical impurities. chemicalbook.comchemicalbook.com Therefore, the upstream synthesis of the D-threonine precursor often relies on methods such as:

Chiral Resolution: This involves the separation of a racemic mixture (DL-threonine), which can be prepared through established organic synthesis routes. chemicalbook.com However, this can be a tedious process requiring multiple crystallizations.

Enzymatic Methods: Biocatalytic kinetic resolution, for example using an enzyme like threonine deaminase, can selectively act on the L-enantiomer from a DL-threonine mixture, allowing for the isolation of the desired D-threonine. chemicalbook.com

Asymmetric Synthesis: Advanced synthetic routes using chiral auxiliaries or catalysts, such as those based on divalent nickel-based chiral complexes, have been explored but often suffer from complex ligand structures and modest selectivity and yield, making them less suitable for large-scale preparation. google.com

The stereochemical integrity of the starting D-threonine is paramount, as any diastereomeric impurity will be carried through the phosphorylation and Fmoc-protection steps, resulting in a final product that can compromise the structure and function of the target peptide.

Optimized Coupling Protocols in Solid-Phase Peptide Synthesis

The successful incorporation of this compound into a growing peptide chain requires careful optimization of coupling conditions to maximize efficiency and minimize side reactions. The partially protected phosphate group presents unique challenges not typically encountered with non-phosphorylated amino acids. merckmillipore.com

Selection and Efficacy of Activating Reagents for Phosphoamino Acid Coupling (e.g., Uronium-based Couplers: PyBOP, TBTU, HATU)

The choice of activating reagent is critical for achieving high coupling yields with sterically hindered and electronically modified amino acids like this compound. While standard phosphonium-based reagents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and aminium/uronium-based reagents like TBTU (N,N,N',N'-Tetramethyl-O-(benzotriazol-1-yl)uronium tetrafluoroborate) can be used, research indicates that more potent activating agents are often superior. sigmaaldrich.comsigmaaldrich.com

Uronium-based reagents containing the HOAt (1-Hydroxy-7-azabenzotriazole) leaving group, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are particularly effective. merckmillipore.combachem.com Studies have demonstrated the superiority of HATU for coupling Fmoc-Thr(PO(OBzl)OH)-OH, especially in challenging sequences. rsc.org In contrast, lower coupling yields have been reported with reagents like PyBOP, BOP, and DIC, potentially because their high reactivity allows for side reactions with the phosphodiester group, reducing the amount of reagent available for the desired carboxylic acid activation. rsc.org

| Activating Reagent | Reagent Type | Efficacy with this compound | Reference |

| HATU | Uronium/Aminium | High . Recommended for efficient coupling, especially for difficult sequences. | rsc.orgmerckmillipore.com |

| HCTU | Uronium/Aminium | High . Similar efficacy to HATU. | peptide.com |

| PyBOP | Phosphonium | Moderate to Low . Lower coupling yields reported compared to HATU. | rsc.org |

| TBTU | Uronium/Aminium | Moderate . Can be used, but may be less effective than HATU for challenging couplings. | sigmaaldrich.com |

| DIC/HOBt | Carbodiimide (B86325) | Low . Not recommended due to potential side reactions and lower efficiency. | rsc.org |

Impact of Base Stoichiometry and Additives on Coupling Efficiency

The acidic proton on the monobenzyl-protected phosphate group (pKa ≈ 2) plays a crucial role in the coupling reaction. During the Fmoc-deprotection step using piperidine (B6355638), this acidic site is deprotonated, forming a piperidinium (B107235) salt on the resin. rsc.orgpeptide.commerckmillipore.com This captured piperidine, a secondary amine, can then react with the activated amino acid in the subsequent coupling step, consuming the precious building block and leading to incomplete coupling. rsc.orgmerckmillipore.com

To counteract this, a significant excess of a sterically hindered, non-nucleophilic tertiary amine, most commonly N,N-Diisopropylethylamine (DIPEA), is required. bachem.com The excess DIPEA serves two purposes: it facilitates the activation of the incoming amino acid's carboxyl group and neutralizes the phosphate-bound piperidinium, preventing its interference. Research has shown that increasing the stoichiometry of DIPEA from the standard 2-3 equivalents to much higher amounts (e.g., 15-20 equivalents) can dramatically improve coupling yields, particularly for challenging sequences or peptides with multiple phosphorylation sites. peptide.commerckmillipore.com

Strategies to Prevent β-Elimination and Pyrophosphate Formation during Phosphoamino Acid Incorporation

Two primary side reactions can compromise the integrity of phosphopeptides during SPPS: β-elimination and pyrophosphate formation.

β-Elimination: This reaction involves the base-catalyzed elimination of the phosphate group from the serine or threonine side chain, leading to a dehydroalanine or dehydroaminobutyric acid residue, respectively. rsc.org These unsaturated species can then react with piperidine from the deprotection solution to form irreversible adducts. rsc.orgunimelb.edu.au The use of fully protected phosphate triesters is problematic as they are highly susceptible to β-elimination under the basic conditions of Fmoc removal. rsc.orgmerckmillipore.com

The monobenzyl protection strategy in this compound is a key design feature to mitigate this side reaction. nih.gov The presence of the acidic phosphodiester leads to its deprotonation by piperidine, creating a negatively charged phosphate group. This charge is thought to inhibit the abstraction of the α-proton of the amino acid backbone, which is the initiating step for β-elimination. nih.gov Furthermore, studies have shown that while N-terminal phosphoserine residues are susceptible to piperidine-mediated β-elimination, the corresponding phosphothreonine residue is not, providing an additional layer of stability for sequences incorporating this compound. unimelb.edu.auresearchgate.net

Pyrophosphate Formation: Intramolecular pyrophosphate formation is a side reaction that can occur when incorporating adjacent phosphoamino acids. This issue is primarily associated with the use of building blocks with completely unprotected phosphate groups, such as Fmoc-Tyr(PO3H2)-OH. nih.govdntb.gov.ua The free phosphate of the first residue can attack the activated carboxyl group of the second incoming unprotected phosphoamino acid, forming a pyrophosphate linkage. The use of the mono-benzyl protected derivative this compound effectively prevents this side reaction, as the benzyl group sterically and electronically shields the phosphate from engaging in such intermolecular reactions.

Efficient Synthesis of Multiply Phosphorylated Peptides Using this compound

The synthesis of peptides containing multiple phosphorylation sites presents significant challenges in solid-phase peptide synthesis (SPPS). However, the use of N-α-Fmoc-O-(monobenzylphospho)-D-threonine, or this compound, has emerged as a robust building block for the efficient incorporation of D-phosphothreonine residues, even in sequences with clustered phosphorylation. sigmaaldrich.comsigmaaldrich.com This derivative is specifically designed for Fmoc-based strategies, offering compatibility with standard protocols while addressing common side reactions associated with phosphopeptides. nih.gov

A primary advantage of this compound is the stability of the monobenzyl phosphate protecting group to the basic conditions required for Fmoc group removal, typically using piperidine. sigmaaldrich.com This stability is crucial for preventing premature deprotection of the phosphate moiety during the iterative cycles of peptide chain elongation. However, the synthesis of multiply phosphorylated peptides is often complicated by factors such as steric hindrance and electrostatic repulsion from the bulky, negatively charged phosphate groups, which can impede coupling efficiency. nih.gov Furthermore, a significant side reaction is β-elimination, which can occur under the alkaline conditions used for Fmoc deprotection, particularly with protected phosphoserine and phosphothreonine residues. nih.gov

To overcome these challenges, specific coupling and deprotection strategies have been developed. For the incorporation of this compound, high-efficiency coupling reagents are recommended. Uronium-based activators such as HBTU, HATU, TBTU, and PyBOP® have proven effective. sigmaaldrich.comsigmaaldrich.commerckmillipore.com Research indicates that using these coupling reagents in the presence of an increased excess (e.g., three-fold) of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) can be beneficial for driving the reaction to completion. merckmillipore.comsigmaaldrich-jp.com

Another consideration is the potential for the partially protected phosphate group to form salts with piperidine during the Fmoc deprotection step. sigmaaldrich-jp.com This can neutralize a portion of the activated amino acid in the subsequent coupling reaction, leading to incomplete acylation, a problem that is exacerbated in peptides containing numerous phosphorylated residues. merckmillipore.com This issue can often be mitigated by increasing the excess of the coupling reagents used. merckmillipore.com

Recent advancements have led to novel methodologies like Accelerated Multiphosphorylated Peptide Synthesis (AMPS). This approach utilizes a combination of high temperature, vigorous stirring, and a very low concentration (0.5%) of the non-nucleophilic base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) for Fmoc deprotection. nih.gov These conditions have been shown to significantly reduce the risk of β-elimination while accelerating the synthesis, enabling the successful production of complex peptides with as many as nine phosphorylation sites. nih.govacs.org

| Coupling Reagent | Activator Type | Base | Key Considerations |

|---|---|---|---|

| HBTU / HATU | Uronium-based | DIPEA | A 3-fold excess of DIPEA is beneficial. merckmillipore.comsigmaaldrich-jp.com Recommended for overcoming steric hindrance. |

| TBTU | Uronium-based | DIPEA | Standard activation method suitable for this derivative. sigmaaldrich.com |

| PyBOP® | Phosphonium-based | DIPEA | Effective for incorporating the bulky phosphothreonine residue. sigmaaldrich.comsigmaaldrich.com |

| Base | Concentration | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Piperidine | 20% in DMF | Room Temperature | Standard, widely used method. nih.gov | Can promote β-elimination at high temperatures; may form salts with the phosphate group. nih.govsigmaaldrich-jp.com |

| DBU | 0.5% - 1% in DMF | Room Temperature or Elevated (up to 90°C) | Minimizes β-elimination, even at high temperatures; allows for accelerated synthesis. nih.gov | Requires careful optimization of concentration and time. |

Post-Synthesis Cleavage and Global Deprotection Protocols for Phosphothreonine-Containing Peptides

The final stage in synthesizing phosphothreonine-containing peptides is the simultaneous cleavage of the peptide from the solid support and the removal of all side-chain protecting groups, a process known as global deprotection. For peptides synthesized using this compound, this is typically accomplished with a strong acid, most commonly Trifluoroacetic acid (TFA). sigmaaldrich.com

The cleavage process generates highly reactive cationic species from the acid-labile protecting groups (such as t-Butyl) and the resin linker. These carbocations can irreversibly modify nucleophilic amino acid residues within the peptide sequence, including tryptophan, methionine, and tyrosine. To prevent these deleterious side reactions, nucleophilic scavengers are added to the TFA to create a "cleavage cocktail". sigmaaldrich.com

A widely used and effective cleavage cocktail for most phosphopeptide sequences, including those synthesized with Fmoc-Arg(Pbf) and Fmoc-Trp(Boc) derivatives, is a mixture of TFA, water, and triisopropylsilane (TIS) in a ratio of 95:2.5:2.5. sigmaaldrich.com The TIS acts as a primary scavenger for the carbocations, while water helps to suppress side reactions. The duration of the cleavage reaction typically ranges from 2 to 7 hours at room temperature, with longer times sometimes required for peptides with a high number of phosphorylated residues or other complex modifications. nih.govsigmaaldrich.com The benzyl (Bzl) protecting group on the phosphate of the threonine residue is labile to this TFA-based cocktail and is removed during this step. researchgate.net

In certain cases, particularly with sequences containing sensitive residues, benzylation from the cleaved OBzl group can occur as a side reaction. The addition of 1,2-ethanedithiol (EDT) to the cleavage cocktail can help to minimize this unwanted modification. sigmaaldrich-jp.com For peptides containing multiple arginine residues protected with Pmc or Pbf groups, a more complex and potent scavenger mixture, such as Reagent K (TFA/water/phenol/thioanisole/EDT), may be necessary for efficient and clean deprotection, although for most standard syntheses, simpler cocktails are sufficient. sigmaaldrich.com

Following treatment with the cleavage cocktail, the peptide is recovered from the acidic solution. The standard procedure involves filtering the resin and then precipitating the crude peptide by adding the TFA filtrate to a large volume of ice-cold diethyl ether. nih.gov The precipitated peptide is then isolated by centrifugation, washed with cold ether to remove residual scavengers and cleaved protecting groups, and dried before purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

| Cocktail Name/Composition | Components | Ratio (v/v) | Typical Use Case |

|---|---|---|---|

| TFA/TIS/H₂O | Trifluoroacetic acid, Triisopropylsilane, Water | 95:2.5:2.5 | General-purpose cocktail for most phosphopeptides, especially those with Arg(Pbf) and Trp(Boc). sigmaaldrich.com |

| TFA/TIPS/TDW | Trifluoroacetic acid, Triisopropylsilane, TDW (Type 1 Deionized Water) | 92:3:5 | Used for cleavage of multi-phosphorylated peptides. nih.gov |

| Reagent K | TFA, Water, Phenol, Thioanisole, EDT | 82.5:5:5:5:2.5 | Recommended for complex peptides, especially those containing Cys or multiple Arg(Pmc/Pbf) residues. sigmaaldrich.com |

Applications of Fmoc D Thr Po Obzl Oh Oh in Academic Research and Therapeutic Development

Elucidation of Protein-Phosphopeptide Interactions and Recognition Mechanisms

The ability to synthesize peptides with site-specifically incorporated D-phosphothreonine residues using Fmoc-D-Thr(Po(Obzl)Oh)-OH is instrumental in dissecting the intricate interactions between proteins and their phosphorylated peptide ligands. These synthetic phosphopeptides are invaluable tools for understanding the structural and conformational requirements for molecular recognition in various signaling pathways.

Design of Phosphopeptide Ligands for Enzyme Active Site Probing (e.g., Pin1 Modulators and Inhibitors)

The peptidyl-prolyl cis-trans isomerase Pin1 is a key regulator of numerous cellular processes, and its dysregulation is implicated in various diseases, including cancer and Alzheimer's disease. Pin1 specifically recognizes and catalyzes the isomerization of pSer/pThr-Pro motifs. The synthesis of phosphopeptide ligands containing D-phosphothreonine has been a successful strategy for developing potent and specific Pin1 inhibitors.

One study detailed the design of a D-phosphothreonine-containing peptide, D-PEPTIDE (Ac-Phe-D-pThr-Pip-Nal-Gln-NH2), which exhibited high-affinity binding to Pin1. The inhibitory activity of this peptide was found to be significantly higher than its L-phosphothreonine counterpart, L-PEPTIDE. rockefeller.edu This highlights the unique conformational advantages that a D-amino acid can provide in the design of enzyme inhibitors. The high-resolution crystal structure of the Pin1-D-PEPTIDE complex has provided valuable insights into the chemical features underlying high-affinity recognition and the mechanism of peptide bond isomerization. rockefeller.edu

| Peptide | Sequence | Inhibitory Constant (Ki) for Pin1 |

|---|---|---|

| L-PEPTIDE | Ac-Phe-L-pThr-Pip-Nal-Gln-NH2 | 507 ± 37 nM |

| D-PEPTIDE | Ac-Phe-D-pThr-Pip-Nal-Gln-NH2 | 20.4 ± 4.3 nM |

Application in Affinity-Based Studies and Biosensor Development

Peptides containing phosphothreonine, synthesized using building blocks like this compound, are crucial for developing tools for affinity-based studies and biosensors. The phosphate (B84403) group provides a key recognition element for binding to specific proteins or metal ions.

Immobilized phosphopeptides can be used in affinity chromatography to purify and identify phosphopeptide-binding proteins from complex biological mixtures. peptide.com This technique relies on the specific interaction between the phosphothreonine residue and the binding pocket of the target protein, allowing for the selective capture and subsequent elution of the protein of interest.

Furthermore, phosphothreonine-containing peptides have been successfully integrated into electrochemical biosensors. For instance, a peptide derived from calmodulin, containing a phosphothreonine residue, was used to fabricate a highly selective and sensitive electrochemical sensor for uranyl ions (U(VI)). sigmaaldrich-jp.comnih.gov The phosphothreonine was shown to be critical for enhancing the peptide's affinity for U(VI) over other metal ions. sigmaaldrich-jp.comnih.gov This demonstrates the potential of using peptides synthesized with this compound to create novel diagnostic and environmental monitoring tools.

| Sensor Parameter | Value |

|---|---|

| Target Analyte | Uranyl Ion (U(VI)) |

| Limit of Detection | 50 nM |

| Key Recognition Element | Phosphothreonine-containing peptide |

| Selectivity | High, with minimal cross-reactivity to other metal ions |

Development of Bioactive Peptides and Pharmaceuticals Containing Phosphothreonine

The incorporation of D-phosphothreonine into peptides not only aids in basic research but also holds significant promise for the development of novel therapeutic agents. The enhanced stability and specific biological activities of such peptides make them attractive candidates for various pharmaceutical applications.

Engineering of Antimicrobial Peptides with Site-Specific Phosphorylation

While direct studies detailing the use of this compound for antimicrobial peptide (AMP) synthesis are limited, the incorporation of D-amino acids is a well-established strategy to enhance the proteolytic stability and efficacy of AMPs. anaspec.comlcsciences.com Natural AMPs are often susceptible to degradation by proteases, which limits their therapeutic potential. By substituting L-amino acids with their D-enantiomers, the resulting peptides are less recognizable by proteases, leading to a longer half-life in biological systems. anaspec.comlcsciences.com

The site-specific introduction of a negatively charged phosphate group via this compound could further modulate the antimicrobial activity by influencing the peptide's interaction with bacterial membranes or intracellular targets. This approach offers a promising avenue for the rational design of next-generation antimicrobial agents with improved stability and tailored activity profiles.

Investigating Anticancer and Neurodegenerative Disease Targets (e.g., Alzheimer's disease) via Phosphopeptide Analogues

Phosphorylation plays a crucial role in the pathogenesis of both cancer and neurodegenerative diseases. Synthetic phosphopeptide analogues containing D-phosphothreonine are valuable tools for investigating the molecular mechanisms of these diseases and for developing targeted therapies.

In the context of cancer, Polo-like kinase 1 (Plk1) is a key regulator of cell division and a validated anticancer drug target. The polo-box domain (PBD) of Plk1 recognizes phosphothreonine-containing sequences on its substrates. Peptides designed to bind to the PBD can act as inhibitors of Plk1 function. The use of this compound allows for the synthesis of such inhibitory peptides with potentially enhanced stability and cellular uptake. takarabio.com

In Alzheimer's disease, the hyperphosphorylation of the tau protein leads to the formation of neurofibrillary tangles, a hallmark of the disease. nih.gov Synthetic peptides corresponding to fragments of the tau protein, with site-specific phosphorylation, are essential for studying the effects of phosphorylation on tau aggregation and its interaction with microtubules. mdpi.com The incorporation of D-phosphothreonine can help in creating more stable probes to investigate these pathological processes and to screen for inhibitors of tau aggregation. researchgate.net

Design of Enzyme Inhibitors and Modulators with Enhanced Stability and Specificity

The use of D-amino acids in peptide-based enzyme inhibitors can lead to enhanced stability and specificity. The unnatural stereochemistry of the D-amino acid can lock the peptide into a bioactive conformation that binds more tightly to the enzyme's active site and is resistant to proteolytic degradation.

As demonstrated with Pin1 inhibitors, the incorporation of D-phosphothreonine using this compound can dramatically increase the inhibitory potency of a peptide. rockefeller.edu This principle can be applied to the design of inhibitors for other enzymes where a phosphothreonine residue is involved in substrate recognition, such as various protein kinases. The enhanced stability of these D-phosphopeptide inhibitors makes them more viable candidates for development as therapeutic drugs, as they are likely to have a longer duration of action in the body.

Strategies for Bioconjugation and Surface Immobilization of Phosphopeptides

The utility of synthetic phosphopeptides, created using building blocks like this compound, is greatly enhanced by their attachment to other molecules (bioconjugation) or solid supports (surface immobilization). These techniques are fundamental for developing tools to study protein-protein interactions, screen for binding partners, and create diagnostic assays.

Common strategies involve introducing a reactive handle at the N- or C-terminus of the phosphopeptide, away from the critical phosphothreonine residue. This handle can then be used for specific ligation chemistry.

Click Chemistry: The introduction of an azide (B81097) or alkyne group onto the peptide allows for covalent linkage to a corresponding alkyne or azide on a surface or molecule via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC). This method is highly efficient and bioorthogonal, meaning it does not interfere with native functional groups.

Thiol-Maleimide Coupling: A cysteine residue can be incorporated into the phosphopeptide sequence. The thiol group of the cysteine reacts specifically with a maleimide-functionalized surface or carrier protein, forming a stable thioether bond.

Biotin-Streptavidin Interaction: Synthesizing the phosphopeptide with a biotin (B1667282) tag allows for strong, non-covalent immobilization onto streptavidin-coated surfaces, such as microplates or sensor chips. This is a robust and widely used method for creating phosphopeptide arrays.

These immobilization techniques enable the creation of phosphopeptide microarrays, which can be used to screen entire proteomes for proteins that specifically bind to the phosphothreonine-containing sequence. This is invaluable for identifying the downstream effectors of kinase signaling pathways.

Table 1: Comparison of Common Phosphopeptide Immobilization Strategies

| Strategy | Functional Group on Peptide | Functional Group on Surface/Molecule | Bond Type | Key Advantages |

|---|---|---|---|---|

| Click Chemistry (CuAAC/SPAAC) | Azide or Alkyne | Alkyne or Azide | Triazole | High efficiency, bioorthogonal, stable covalent bond |

| Thiol-Maleimide Coupling | Thiol (from Cysteine) | Maleimide | Thioether | High specificity, stable covalent bond under physiological pH |

| Biotin-Streptavidin | Biotin | Streptavidin | Non-covalent | Very high affinity, robust and simple protocol, versatile |

| Amine-NHS Ester Coupling | Amine (N-terminus, Lysine) | N-Hydroxysuccinimide (NHS) Ester | Amide | Readily available reagents, reacts with primary amines |

Development of Non-Hydrolyzable Phosphorylation Mimetics and Analogs for Phosphatase Studies

A significant challenge in studying phosphoprotein interactions is the transient nature of the phosphate group, which can be rapidly removed by protein phosphatases present in biological samples. To overcome this, researchers have developed non-hydrolyzable phosphothreonine analogs that mimic the structure and charge of the natural modification but are resistant to enzymatic cleavage. nih.gov The synthesis of peptides containing these mimetics facilitates the study of phosphatase-substrate complexes and helps in the discovery of phosphatase inhibitors. nih.gov

Key examples of these analogs include:

Thiophosphates: In a thiophosphorylated residue, one of the non-bridging oxygen atoms of the phosphate group is replaced by a sulfur atom. Thiophosphopeptides are generally poor substrates for most phosphatases, making them stable probes for binding assays. They can be incorporated during SPPS using appropriately modified building blocks.

Phosphonates: These analogs replace the O-P bond of the phosphate ester with a more stable C-P bond. For instance, replacing the phosphate oxygen with a difluoromethylene group (CF2) results in a phosphonate (B1237965) mimetic that is highly resistant to hydrolysis. sigmaaldrich-jp.com While well-established for tyrosine (e.g., F2Pmp), similar strategies are applied to serine and threonine. The genetic incorporation of 2-amino-4-phosphonobutyric acid serves as a non-hydrolyzable analog of phosphoserine, enabling the creation of constitutively active proteins for functional studies. nih.gov

The use of these stable analogs allows for the "trapping" of binding partners that would otherwise only interact transiently, enabling their identification and characterization. nih.gov

Table 2: Properties of Phosphothreonine Mimetics

| Analog Type | Key Structural Change | Stability to Phosphatases | Application |

|---|---|---|---|

| Phosphothreonine | O-P bond | Liable | Standard binding and kinase assays |

| Thiophosphothreonine | P=O replaced with P=S | Highly Resistant | Binding partner identification, phosphatase inhibition studies |

| Phosphonates (e.g., CF2) | O-P bond replaced with C-P | Very High Resistance | Structural studies, development of stable inhibitors, in vivo probes |

Expanding Building Block Chemistry for Other Post-Translational Modifications (e.g., Adenylylation, Phosphocholination of Threonine)

The synthetic strategies developed for phosphorylated amino acids, exemplified by this compound, have paved the way for creating building blocks for other complex post-translational modifications (PTMs) on threonine residues. This expansion of the chemical toolbox allows for the synthesis of peptides modified in ways that were previously difficult to access, enabling detailed investigation of their biological roles.

Adenylylation (AMPylation): This PTM involves the transfer of adenosine (B11128) monophosphate (AMP) to a serine or threonine residue. It is a key modification in the regulation of certain GTPases. Researchers have developed Fmoc-protected Thr(AMP) building blocks that are fully compatible with standard SPPS. acs.orgnih.gov This allows for the first straightforward, non-interassembly synthesis of peptides containing adenylylated threonine, facilitating studies on the enzymes that add and remove this modification. acs.orgnih.gov For example, a Thr-AMP building block was used to synthesize a portion of the human GTPase CDC42. acs.orgnih.gov

Phosphocholination: The covalent attachment of a phosphocholine (B91661) moiety to host proteins is a strategy used by some bacterial pathogens to manipulate host cell processes. To study this, Fmoc-protected serine, threonine, and tyrosine building blocks containing a pre-formed phosphocholine group have been successfully synthesized. nih.govfigshare.com These reagents are compatible with standard Fmoc-SPPS, providing a direct and efficient route to peptides bearing this unique PTM. nih.govfigshare.com

The development of these novel building blocks is critical for synthesizing well-defined peptide standards for mass spectrometry, generating specific antibodies, and performing detailed biochemical and structural studies on the function of these under-explored PTMs.

Table 3: Building Blocks for Novel Threonine PTMs

| PTM | Building Block Example | Key Feature | Compatibility |

|---|---|---|---|

| Phosphorylation | This compound | Monobenzyl-protected phosphate | Standard Fmoc-SPPS |

| Adenylylation | Fmoc-Thr(AMP)-OH derivative | Pre-formed Thr-AMP linkage | Standard Fmoc-SPPS |

| Phosphocholination | Fmoc-Thr(Phosphocholine)-OH derivative | Pre-formed phosphocholine moiety | Standard Fmoc-SPPS |

Analytical Characterization and Quality Assurance of Synthetic Phosphopeptides Derived from Fmoc D Thr Po Obzl Oh Oh

Advanced Spectroscopic Characterization (e.g., High-Resolution Mass Spectrometry, NMR Spectroscopy for Phosphorous)

Advanced spectroscopic methods are indispensable for the unambiguous identification and structural elucidation of synthetic phosphopeptides. High-resolution mass spectrometry (HRMS) and phosphorus-31 Nuclear Magnetic Resonance (31P NMR) spectroscopy are two cornerstone techniques in this regard.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which are crucial for confirming the elemental composition of the synthesized phosphopeptide. This technique allows for the precise determination of the molecular weight, enabling the confident identification of the target peptide and the detection of any modifications or impurities. nih.gov Tandem mass spectrometry (MS/MS) further aids in sequencing the peptide and pinpointing the location of the phosphate (B84403) group on the D-threonine residue. acs.orgnih.gov The fragmentation patterns observed in MS/MS spectra, particularly the neutral loss of phosphoric acid (H3PO4, 98 Da) from the precursor ion, are characteristic of phosphopeptides and provide strong evidence for successful phosphorylation. acs.org

Interactive Table 1: Representative HRMS Data for a Synthetic Phosphopeptide

| Parameter | Observed Value | Theoretical Value | Deviation (ppm) |

| [M+H]+ | 1234.5678 | 1234.5670 | 0.65 |

| [M+Na]+ | 1256.5497 | 1256.5490 | 0.56 |

| [M+2H]2+ | 617.7875 | 617.7871 | 0.65 |

31P NMR Spectroscopy: 31P NMR is a powerful, non-destructive technique that directly probes the chemical environment of the phosphorus nucleus within the phosphothreonine residue. nih.govhuji.ac.il The chemical shift of the 31P signal is sensitive to the local electronic environment, including pH and the presence of neighboring functional groups. For a phosphothreonine residue in a peptide, the 31P chemical shift is typically observed in a characteristic region, which can be influenced by the pH of the solution. nih.gov For instance, the pKa of the phosphoryl group in a threonine-containing peptide is approximately 6.1, with 31P chemical shifts of around -0.1 ppm at low pH (4.0) and 4.8 ppm at high pH (8.0). nih.gov This pH-dependent shift can be used to confirm the presence of the phosphate group and to study its ionization state.

Interactive Table 2: pH-Dependent 31P NMR Chemical Shifts for a Phosphothreonine-Containing Peptide

| pH | 31P Chemical Shift (ppm) |

| 4.0 | -0.1 |

| 6.1 | 2.35 |

| 8.0 | 4.8 |

Chromatographic Purity Assessment and Method Development for Complex Phosphopeptides (e.g., HPLC, TLC)

Chromatographic techniques are essential for assessing the purity of synthetic phosphopeptides and for separating the target molecule from unreacted starting materials, deletion sequences, and other synthesis-related impurities. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two widely used methods for this purpose.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for the analysis and purification of synthetic peptides. The development of a robust HPLC method for phosphopeptides involves careful optimization of several parameters, including the stationary phase (e.g., C18, C8), mobile phase composition (typically a gradient of acetonitrile in water with an ion-pairing agent like trifluoroacetic acid), and detection wavelength (usually 214 or 280 nm). thermofisher.com Due to the hydrophilicity of the phosphate group, phosphopeptides often elute earlier than their non-phosphorylated counterparts. The purity of the phosphopeptide is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram. For complex phosphopeptides, multidimensional HPLC, combining different separation modes such as ion-exchange chromatography followed by RP-HPLC, can provide enhanced resolution and more accurate purity assessment. nih.govmdpi.com

Interactive Table 3: Typical HPLC Method Parameters for Phosphopeptide Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5-65% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | 214 nm |

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective method for monitoring the progress of peptide synthesis and for preliminary purity assessment. nih.govavantiresearch.com For phosphopeptides, specific staining reagents can be used to visualize the spots. For example, a phosphate-specific stain can confirm the presence of the phosphate group. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of the peptide in a given solvent system.

Ensuring Stereochemical Integrity of D-Threonine Residues in Final Peptide Products

The stereochemical integrity of the chiral D-threonine residue is paramount for the biological activity and structural properties of the final phosphopeptide. Racemization, the conversion of the D-enantiomer to a mixture of D- and L-enantiomers, can occur during peptide synthesis, particularly during the activation and coupling steps. Therefore, it is crucial to employ methods to verify the enantiomeric purity of the D-threonine residue in the final product.

One common approach involves the acid hydrolysis of the peptide to its constituent amino acids, followed by derivatization with a chiral reagent and analysis by gas chromatography (GC) or HPLC on a chiral stationary phase. nih.govchromatographytoday.com This allows for the separation and quantification of the D- and L-enantiomers of threonine.

Alternatively, enzymatic methods can be employed. D-amino acid oxidase, for example, specifically acts on D-amino acids, and its activity can be monitored to determine the concentration of D-threonine.

Mass spectrometry-based methods have also been developed for the determination of enantiomeric excess in amino acids and peptides. ucdavis.edunih.gov These methods often involve the formation of diastereomeric complexes with a chiral selector, which can then be distinguished by their mass-to-charge ratios or fragmentation patterns.

The choice of coupling reagents and reaction conditions during solid-phase peptide synthesis (SPPS) can significantly impact the level of racemization. The use of milder coupling agents and the careful control of reaction times and temperatures are essential to minimize this side reaction and ensure the stereochemical integrity of the D-threonine residue.

Interactive Table 4: Methods for Assessing Stereochemical Integrity

| Method | Principle | Advantages |

| Chiral HPLC/GC | Separation of derivatized enantiomers on a chiral stationary phase. | High accuracy and precision. |

| Enzymatic Assays | Use of stereospecific enzymes to detect one enantiomer. | High specificity. |

| Mass Spectrometry | Formation and analysis of diastereomeric complexes. | High sensitivity and speed. ucdavis.edu |

Q & A

Q. What are the critical steps in synthesizing Fmoc-D-Thr(PO(OBzl)OH)-OH using solid-phase peptide synthesis (SPPS)?

The synthesis involves:

- Resin preparation : Swell Rink amide resin (0.61 mmol/g loading) in DMF for 45 minutes .

- Coupling : Activate this compound (5.0 eq.) with HBTU/HOBt (5.0 eq. each) in DMF for 2 minutes. Add DIPEA (10.0 eq.) and couple to the resin-bound peptide for 1 hour under vortex stirring .

- Deprotection : Remove the Fmoc group using 20% piperidine in DMF (two cycles: 10 min and 5 min) .

- Cleavage : Use TFA/TIPS/H2O (95:2.5:2.5) to cleave the peptide from the resin .

Q. How can the hydroxyl group of threonine be selectively protected during SPPS?

The PO(OBzl) group in this compound serves as a stable, acid-labile protecting group. It prevents undesired side reactions (e.g., β-elimination) during basic deprotection steps. The benzyl ester is removed post-synthesis via hydrogenolysis or TFA treatment .

Q. What purification methods are recommended for peptides containing phosphorylated residues?

- Reverse-phase HPLC : Use a C18 or C8 column with an acetonitrile/water gradient (0.1% TFA).

- LC-MS validation : Confirm phosphorylation via a +80 Da mass shift .

Advanced Research Questions

Q. How can β-elimination of the phosphate group be minimized during SPPS?

- Avoid prolonged basic conditions : Limit piperidine exposure during Fmoc deprotection (≤20 min total).

- Low-temperature coupling : Perform reactions at 4°C to reduce side reactions.

- Alternative protecting groups : Use phosphodiamidate (PO(NMe2)2) derivatives, which resist elimination but require extended TFA treatment for deprotection .

Q. What strategies optimize coupling efficiency for sterically hindered phosphorylated residues?

- Activation agents : Compare HBTU/HOBt (efficiency: >90% in 1 hour) vs. TBTU/DIPCDI (slower activation but higher yields for bulky residues) .

- Double coupling : Repeat coupling steps with fresh reagents to ensure >95% incorporation .

- Microwave-assisted synthesis : Reduces reaction time by 50% while maintaining yield .

Q. How can phosphorylation efficiency be quantified in synthetic peptides?

- MALDI-TOF MS : Detect the +80 Da shift corresponding to phosphorylation.

- <sup>31</sup>P NMR : Validate phosphate integrity (δ ≈ 0–5 ppm for phosphoesters).

- Edman degradation : Sequence-specific confirmation of phosphorylated residues .

Q. What are the contradictions in reported synthetic protocols for phosphothreonine derivatives?

- Activation discrepancies : recommends TBTU/DIPCDI, while uses HBTU/HOBt. Comparative studies suggest HBTU/HOBt provides faster activation but may require excess reagents for sterically hindered residues .

- Deprotection timelines : Some protocols use 20% piperidine for 30 min total, while others advocate shorter cycles (15 min total) to minimize β-elimination .

Troubleshooting & Methodological Insights

Q. Why does LC-MS show incomplete phosphorylation despite stoichiometric reagent use?

- Side reactions : β-elimination or partial hydrolysis of the phosphate group during TFA cleavage.

- Solution : Add 1% triethylsilane to TFA to stabilize the phosphate ester .

Q. How to resolve low solubility of this compound in DMF?

Q. What analytical techniques confirm the chirality of D-threonine in the final product?

- Circular dichroism (CD) : Compare spectra with L-threonine standards.

- Chiral HPLC : Use a Chirobiotic T column with methanol/water mobile phases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.